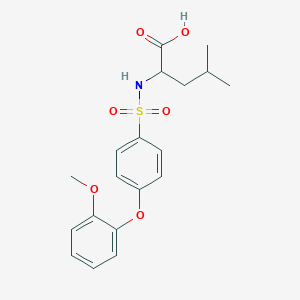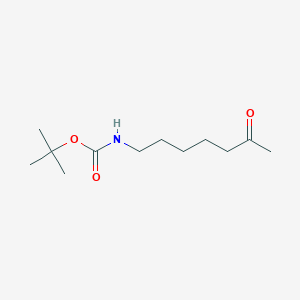
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine”, also known as N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine, is a chemical compound with the CAS Number: 1008647-74-2 . It has a molecular weight of 393.46 .
Molecular Structure Analysis
The IUPAC name for this compound is N-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}leucine . The InChI code for this compound is 1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22) .Physical And Chemical Properties Analysis
This compound has a boiling point of 552.1±60.0 C at 760 mmHg and a melting point of 110-112 C . It is a solid at room temperature and should be stored at 4C .Wissenschaftliche Forschungsanwendungen
Enzymatic Characteristics in Amino Acid Modification
One notable application of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine relates to its involvement in enzymatic processes modifying amino acids. In a study by Hibi et al. (2011), the enzyme l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis was found to catalyze various oxidation reactions including hydroxylation, dehydrogenation, and sulfoxidation on hydrophobic aliphatic l-amino acids. IDO's ability to modify different amino acids, including leucine, through these reactions suggests potential applications in the effective production of various modified amino acids, which could be related to the compound (Hibi et al., 2011).
Role in Antibiotic Degradation Pathways
In the degradation of certain antibiotics, such as sulfamethoxazole, a unique pathway involving ipso-hydroxylation followed by fragmentation was identified in Microbacterium sp. strain BR1. This process leads to the release of various compounds, including sulfite and benzoquinone-imine. The role of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine in this context could be related to its potential involvement in similar hydroxylation and fragmentation pathways, offering insights into novel microbial strategies for antibiotic elimination (Ricken et al., 2013).
Interaction with Hemoglobin Adducts
Bryant et al. (1987) investigated the formation of hemoglobin adducts with 4-aminobiphenyl, where the sulfinic acid amide binds to hemoglobin. This study, while not directly related to ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine, highlights the relevance of sulfonyl compounds in biological interactions, potentially shedding light on how similar compounds might interact in biological systems (Bryant et al., 1987).
Implications in Fuel Cell Technology
A study by Kim et al. (2008) on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes in fuel cells, while not directly addressing ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine, illustrates the broader context of sulfone compounds in advanced material applications. The research on these sulfonated polymers and their properties as polyelectrolyte membrane materials could provide a peripheral understanding of how similar sulfonyl compounds might be utilized in material science (Kim et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEFGVKJNHLKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)
![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)




![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)


![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)